Pyrimidine, 4,6-diethoxy-

Organic Synthesis Pyrimidine Chemistry Reaction Yield

Pyrimidine, 4,6-diethoxy- (CAS 28824-74-0) is a heterocyclic aromatic compound characterized by a pyrimidine core substituted with ethoxy groups at the 4- and 6-positions. It is classified as a 4,6-dialkoxypyrimidine derivative, a structural class widely employed as intermediates in the synthesis of agrochemicals, pharmaceuticals, and functional materials.

Molecular Formula C8H12N2O2
Molecular Weight 168.19 g/mol
CAS No. 28824-74-0
Cat. No. B15050218
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePyrimidine, 4,6-diethoxy-
CAS28824-74-0
Molecular FormulaC8H12N2O2
Molecular Weight168.19 g/mol
Structural Identifiers
SMILESCCOC1=CC(=NC=N1)OCC
InChIInChI=1S/C8H12N2O2/c1-3-11-7-5-8(12-4-2)10-6-9-7/h5-6H,3-4H2,1-2H3
InChIKeyWFUDIWSUZYDRST-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Pyrimidine, 4,6-diethoxy- (CAS 28824-74-0): A Diethoxy-Substituted Pyrimidine Scaffold for Research and Development


Pyrimidine, 4,6-diethoxy- (CAS 28824-74-0) is a heterocyclic aromatic compound characterized by a pyrimidine core substituted with ethoxy groups at the 4- and 6-positions [1]. It is classified as a 4,6-dialkoxypyrimidine derivative, a structural class widely employed as intermediates in the synthesis of agrochemicals, pharmaceuticals, and functional materials . The compound is typically a white to pale-yellow solid with a molecular weight of 168.19 g/mol and is soluble in most organic solvents, such as ether and methanol [1].

Why 4,6-Diethoxypyrimidine (CAS 28824-74-0) Cannot Be Readily Substituted by Generic 4,6-Dialkoxypyrimidines


Within the 4,6-dialkoxypyrimidine class, even minor changes in the alkoxy substituent size drastically alter key physicochemical properties and synthetic behavior. Substituting the smaller methoxy group of the common intermediate 4,6-dimethoxypyrimidine with the bulkier, more lipophilic ethoxy group directly impacts reaction yields, thermal stability, and downstream molecular properties [1][2]. Consequently, a direct swap of these compounds in a synthesis, assay, or formulation without quantitative re-evaluation will likely lead to failed reactions, altered bioactivity, or inconsistent material performance.

Quantitative Differentiation of Pyrimidine, 4,6-diethoxy- (CAS 28824-74-0) from 4,6-Dimethoxypyrimidine


Higher Synthesis Yield of 4,6-Diethoxypyrimidin-2-amine vs. Methoxy Analog

Under identical reaction conditions, the synthesis of 2-amino-4,6-diethoxypyrimidine proceeds with a higher isolated yield (94%) compared to its 4,6-dimethoxy counterpart (91%) [1]. This 3% absolute yield advantage, while modest, is consistently reproducible and suggests a more efficient nucleophilic substitution or cyclization step for the ethoxy derivative.

Organic Synthesis Pyrimidine Chemistry Reaction Yield

Substantially Higher Melting Point of 4,6-Diethoxypyrimidin-2-amine vs. Methoxy Analog

4,6-Diethoxypyrimidin-2-amine exhibits a melting point of 174–176°C, which is 87–87°C higher than that of its 4,6-dimethoxy analog (87–89°C) [1]. This dramatic difference indicates significantly stronger intermolecular interactions in the crystalline state for the ethoxy derivative, conferring superior thermal stability.

Thermal Stability Solid-State Properties Formulation

Increased Lipophilicity (XLogP3-AA) Compared to 4,6-Dimethoxypyrimidine

The computed octanol-water partition coefficient (XLogP3-AA) for Pyrimidine, 4,6-diethoxy- is 1.5, which is 0.7 log units higher than that of 4,6-dimethoxypyrimidine (XLogP3-AA = 0.8) [1][2]. This quantifiable increase in lipophilicity directly results from replacing the two methoxy groups with the more hydrophobic ethoxy groups.

Lipophilicity Drug Design ADME

Increased Molecular Weight and Rotatable Bond Count vs. 4,6-Dimethoxypyrimidine

Pyrimidine, 4,6-diethoxy- has a molecular weight of 168.19 g/mol and 4 rotatable bonds, compared to 140.14 g/mol and 2 rotatable bonds for 4,6-dimethoxypyrimidine [1][2]. The additional 28.05 g/mol and 2 rotatable bonds are direct consequences of the ethoxy vs. methoxy substitution and are fundamental to stoichiometric calculations and conformational flexibility.

Molecular Descriptors QSAR Chemical Handling

Validated Application Scenarios for Pyrimidine, 4,6-diethoxy- (CAS 28824-74-0) in Research and Development


Synthesis of Thermally Stable Pyrimidine Intermediates

Due to the high melting point (174–176 °C) and efficient synthesis (94% yield) of its 2-amino derivative, Pyrimidine, 4,6-diethoxy- is an ideal starting material for reactions requiring robust, easily handled intermediates [1]. Researchers can leverage this thermal stability during high-temperature coupling reactions or when designing purification protocols that rely on recrystallization.

Agrochemical Lead Optimization via Lipophilicity Tuning

In SAR studies for herbicides or fungicides, the ethoxy-substituted scaffold provides a quantifiably higher lipophilicity (XLogP3-AA = 1.5) than the methoxy analog (XLogP3-AA = 0.8) [2]. This property is critical for optimizing the absorption and translocation of active ingredients in plant tissues, making 4,6-diethoxypyrimidine a key building block for developing more efficacious crop protection agents [3].

Medicinal Chemistry Scaffold for Increasing Molecular Weight and Conformational Flexibility

When a target binding pocket requires greater steric bulk or enhanced conformational entropy for binding, the diethoxy substitution offers a well-defined molecular weight increase (+28 g/mol) and additional rotatable bonds (+2) over the dimethoxy counterpart [2]. This allows medicinal chemists to explore new SAR while maintaining the core pyrimidine pharmacophore, a strategy employed in kinase inhibitor and GPCR modulator programs [4].

Precursor for Advanced 2-Substituted Pyrimidine Derivatives

The compound serves as a versatile electrophilic partner in nucleophilic substitution reactions at the 2-position [3]. Its differentiated reactivity profile compared to 4,6-dimethoxypyrimidine, stemming from the steric and electronic effects of the ethoxy groups, can be exploited to access novel chemical space in the synthesis of complex heterocycles for materials science or drug discovery.

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